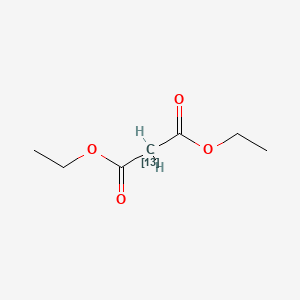

Diethyl malonate-2-13C

概要

説明

Diethyl malonate-2-13C is a labeled compound where the carbon-13 isotope is incorporated at the second carbon position of diethyl malonate. This compound is a derivative of diethyl malonate, which is the diethyl ester of malonic acid. This compound is primarily used in research applications, particularly in studies involving isotopic labeling and tracing.

準備方法

Synthetic Routes and Reaction Conditions: Diethyl malonate-2-13C is synthesized through the reaction of the sodium salt of chloroacetic acid with sodium cyanide, producing the nitrile intermediate. This intermediate is then treated with ethanol in the presence of an acid catalyst to yield this compound .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high isotopic purity and yield. The use of specialized equipment and techniques is essential to maintain the integrity of the isotopic label.

化学反応の分析

Alkylation Reactions

Diethyl malonate-2-¹³C undergoes alkylation at the α-carbon via enolate formation, a cornerstone of the malonic ester synthesis .

Mechanism :

-

Deprotonation : Treatment with a base (e.g., sodium ethoxide) generates a resonance-stabilized enolate ion .

-

Nucleophilic Substitution : The enolate attacks alkyl halides (e.g., methyl iodide) to form α-alkylated products .

Key Applications :

-

Single or dual alkylations enable synthesis of substituted malonic esters, precursors to branched carboxylic acids after decarboxylation .

Hydrolysis and Decarboxylation

The alkylated esters are hydrolyzed to carboxylic acids, followed by thermal decarboxylation .

Reaction Pathway :

-

Acid-Catalyzed Hydrolysis :

-

Decarboxylation : Heating induces loss of CO₂, yielding substituted acetic acids .

Conditions :

| Step | Reagents/Conditions | Product |

|---|---|---|

| Hydrolysis | HCl (aqueous), reflux | Malonic acid derivative |

| Decarboxylation | Heat (150–200°C), acid catalyst | Substituted acetic acid |

Claisen Condensation and Nitrosation

Diethyl malonate-2-¹³C participates in condensation and nitrosation reactions for synthesizing complex molecules .

-

Claisen Condensation : Reacts with esters (e.g., ethyl acetate) under basic conditions to form β-keto esters .

-

Nitrosation : Treatment with sodium nitrite in acetic acid yields diethyl oximinomalonate, a precursor to amino acids .

Isotopic Tracing in Mechanistic Studies

The ¹³C label at the C2 position facilitates tracking carbon migration in reactions via NMR or mass spectrometry .

Research Findings :

科学的研究の応用

Key Applications

-

Chemistry

- Mechanistic Studies : Diethyl malonate-2-13C is extensively used to trace reaction pathways and intermediates in organic synthesis. Its ability to form enolates makes it a valuable tool for studying nucleophilic substitution reactions.

- Synthesis of Complex Molecules : It serves as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

-

Biology

- Metabolic Studies : The compound is employed in metabolic labeling to track the incorporation and transformation of carbon atoms within biological systems. This application is crucial for understanding metabolic pathways and cellular processes.

- Cardioprotection Studies : Research has shown that diethyl malonate can inhibit succinate dehydrogenase (SDH), reducing oxidative stress during ischemia/reperfusion injury, indicating its potential therapeutic use.

-

Medicine

- Pharmacokinetic Studies : this compound is utilized to analyze drug metabolism and distribution. Its isotopic labeling allows researchers to monitor how drugs are processed within biological systems.

- Development of Imaging Agents : The compound's labeling properties are beneficial for developing imaging agents used in medical diagnostics.

-

Industry

- Production of Labeled Compounds : In industrial applications, this compound is used to synthesize labeled compounds for various purposes, including flavorings and fragrances.

Cardioprotection Research

A study investigated the cardioprotective effects of diethyl malonate during ischemia/reperfusion injury. Key findings included:

- Inhibition of SDH : Malonate competes with succinate for binding to SDH, leading to reduced oxidative stress.

- Increased Uptake in Ischemic Tissue : Significant uptake was observed in ischemic heart tissue, suggesting therapeutic potential during cardiac events.

Metabolic Pathway Analysis

Another study utilized this compound to trace carbon incorporation into metabolic intermediates:

- Tracking Carbon Flow : The compound effectively traced carbon flow through glycolysis and the citric acid cycle.

- Impact on Metabolite Levels : Changes in metabolite concentrations provided insights into metabolic regulation under varying conditions.

Summary of Key Findings from Case Studies

| Study Focus | Key Findings | Implications |

|---|---|---|

| Ischemia/Reperfusion | Malonate reduces oxidative stress | Potential therapeutic use |

| Metabolic Labeling | Traced carbon flow in metabolism | Insights into metabolic pathways |

作用機序

The mechanism of action of diethyl malonate-2-13C involves the formation of enolate ions, which are highly reactive intermediates. These enolate ions participate in nucleophilic substitution reactions, particularly with alkyl halides, to form new carbon-carbon bonds. The isotopic label allows researchers to trace the movement and transformation of the carbon atom within the molecule .

類似化合物との比較

Diethyl malonate-1,2,3-13C3: A compound where all three carbon atoms are labeled with carbon-13.

Dimethyl malonate: The dimethyl ester of malonic acid, used in similar synthetic applications.

Malonic acid: The parent dicarboxylic acid from which diethyl malonate is derived.

Uniqueness: Diethyl malonate-2-13C is unique due to its specific isotopic labeling at the second carbon position. This selective labeling provides precise information about the behavior and transformation of this particular carbon atom in various chemical and biological processes, making it a valuable tool in research .

生物活性

Diethyl malonate-2-13C is a stable isotopic variant of diethyl malonate, where the carbon-13 isotope is specifically incorporated at the second carbon position. This compound is primarily utilized in biochemical research, particularly for metabolic labeling and tracing studies. Its unique isotopic labeling allows researchers to track carbon atom transformations in various biological systems.

This compound acts mainly through its ability to form enolates, which can undergo nucleophilic substitution reactions. The compound's mechanism involves:

- Formation of Enolates : Under basic conditions, this compound can be deprotonated to form resonance-stabilized enolates, which are crucial intermediates in organic synthesis.

- Biochemical Pathways : It plays a role in the malonic ester synthesis pathway, which is vital for producing various carboxylic acids and other derivatives.

Cellular Effects

Research indicates that diethyl malonate and its derivatives can influence several biochemical processes:

- Metabolic Studies : The compound is used in metabolic studies to monitor the incorporation and transformation of carbon atoms within cellular pathways.

- Pharmacokinetics : It aids in understanding drug metabolism and distribution due to its isotopic labeling properties.

Research Applications

This compound has diverse applications across multiple fields:

- Chemistry : Used in mechanistic studies to elucidate reaction pathways.

- Biology : Employed in metabolic labeling to trace biochemical transformations.

- Medicine : Utilized in pharmacokinetic studies to analyze drug behavior within biological systems.

- Industry : Applied in synthesizing labeled compounds for various industrial applications.

Cardioprotection Studies

A notable study explored the cardioprotective effects of malonate (including derivatives like this compound) during ischemia/reperfusion injury. Key findings included:

- Inhibition of Succinate Dehydrogenase (SDH) : Malonate competes with succinate for binding to SDH, thereby reducing oxidative stress and cellular damage during ischemic events.

- Increased Uptake in Ischemic Tissue : In vivo experiments showed significant uptake of malonate into ischemic heart tissue, suggesting its potential as a therapeutic agent during cardiac events .

Metabolic Labeling Research

In another study focused on metabolic pathways, this compound was used to trace the incorporation of labeled carbon into various metabolic intermediates. The results highlighted:

- Tracking Carbon Flow : The compound successfully traced carbon flow through glycolysis and the citric acid cycle, demonstrating its utility in metabolic studies.

- Impact on Metabolite Levels : Subsequent analysis revealed alterations in metabolite concentrations, providing insights into metabolic regulation under different conditions.

Comparison of Biological Activity with Other Compounds

| Compound | Mechanism of Action | Cellular Effects | Research Applications |

|---|---|---|---|

| This compound | Forms enolates; inhibits SDH | Alters metabolite levels | Metabolic studies; drug tracking |

| Diethyl Malonate | Similar enolate formation | Used for synthesis | Organic synthesis; flavoring |

| Dimethyl Malonate | Similar reactivity | Less potent than diethyl | Synthetic applications |

Summary of Key Findings from Case Studies

| Study Focus | Key Findings | Implications |

|---|---|---|

| Ischemia/Reperfusion | Malonate reduces oxidative stress | Potential therapeutic use |

| Metabolic Labeling | Traced carbon flow in metabolism | Insights into metabolic pathways |

特性

IUPAC Name |

diethyl (213C)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O4/c1-3-10-6(8)5-7(9)11-4-2/h3-5H2,1-2H3/i5+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYXGSMUGOJNHAZ-HOSYLAQJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[13CH2]C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20480027 | |

| Record name | Diethyl malonate-2-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20480027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67035-94-3 | |

| Record name | Diethyl malonate-2-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20480027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。